(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
The compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate" is a structurally complex molecule featuring a benzofuran core fused with an indole moiety and a methanesulfonate ester group. Key structural attributes include:
- Benzofuran backbone: A 3-oxo-2,3-dihydro-1-benzofuran system with a methyl group at position 7.
- Indole substitution: A 1-methylindole group connected via a methylidene linker at position 2 of the benzofuran, stabilized in the (2E)-configuration.
- Methanesulfonate ester: A polar sulfonate group at position 6, likely enhancing solubility and bioavailability.
The indole and benzofuran motifs are common in bioactive molecules, often associated with receptor binding or enzyme inhibition. The methanesulfonate group may act as a prodrug element or improve pharmacokinetic properties .
Properties
Molecular Formula |
C20H17NO5S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-12-17(26-27(3,23)24)9-8-15-19(22)18(25-20(12)15)10-13-11-21(2)16-7-5-4-6-14(13)16/h4-11H,1-3H3/b18-10+ |
InChI Key |
SCNGFEALELBMAB-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps, including the formation of the indole and benzofuran moieties, followed by their coupling. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds with indole structures have been shown to inhibit bacterial growth effectively. The incorporation of the benzofuran moiety may enhance this activity, making it a candidate for developing new antibiotics.
- Anticancer Properties : Benzofuran derivatives are recognized for their ability to induce apoptosis in cancer cells. Studies indicate that this compound may serve as a lead structure for designing anticancer agents targeting specific pathways involved in tumorigenesis.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
Chemical Research
The compound can be utilized in structure–activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. For instance, altering functional groups on the indole or benzofuran rings can significantly impact the selectivity and potency against various biological targets, such as kinases involved in cancer progression .
Table 1: Structure–Activity Relationships of Related Compounds
| Compound | IC50 (nM) | Target |
|---|---|---|
| Maleimide 1 | < 1 | GSK-3β |
| Maleimide 2 | 0.73 ± 0.10 | GSK-3β |
| Maleimide 3 | > 7 | GSK-3β |
This table illustrates the varying potency of related compounds against GSK-3β, highlighting how structural modifications can lead to significant changes in activity.
Material Science Applications
The unique chemical structure of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may also find applications in developing new materials with specific properties. Its ability to form stable complexes could be leveraged in creating advanced materials for electronics or drug delivery systems.
Case Studies
Several studies have investigated the biological activities of compounds related to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran derivatives:
- Inhibition of GSK-3β : A series of benzofuran-indole derivatives were synthesized and evaluated for their ability to inhibit GSK-3β, an important target in cancer therapy. The introduction of hydroxymethyl groups at specific positions significantly enhanced potency and selectivity .
- Antimicrobial Screening : Various derivatives were screened against common bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with potential biological activity. Its structure incorporates features from indole, benzofuran, and methanesulfonate moieties, which suggest various pharmacological applications. This article reviews the biological activities associated with this compound, including antimicrobial, antifungal, and anticancer properties.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.42 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the indole and benzofuran structures may enhance its ability to modulate biological pathways involved in disease processes.
Antimicrobial Activity
Research indicates that (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies demonstrate its efficacy against various fungal strains.
Table 2: Antifungal Activity
These results indicate that the compound could serve as a lead for developing new antifungal agents.
Anticancer Activity
Preliminary studies suggest that (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may possess anticancer properties. Research focusing on cancer cell lines has shown promising results in inhibiting cell proliferation.
Table 3: Anticancer Activity in Cell Lines
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of related compounds within the same structural class. For instance, research on benzofuran derivatives has shown that modifications to the core structure can enhance biological activity.
One study demonstrated that introducing specific substituents on the benzofuran ring significantly improved antimicrobial potency compared to unsubstituted analogs . Another investigation highlighted that compounds with a sulfonamide group exhibited enhanced antifungal activity against resistant strains of fungi .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound is compared below with sulfonylurea herbicides (from ) and other benzofuran/indole derivatives, focusing on structural and functional differences.
Table 1: Structural and Functional Comparison
*Molecular weight of the target compound is estimated based on structural formula.
Key Findings:
Structural Complexity: The target compound’s benzofuran-indole hybrid structure distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl), which rely on a triazine core for herbicidal activity .
Polarity and Solubility: The methanesulfonate group increases polarity compared to non-sulfonated benzofurans or indoles, likely improving aqueous solubility. This contrasts with sulfonylureas, which exhibit low solubility due to hydrophobic triazine and benzoate groups .
Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the target compound’s indole-benzofuran system may target different pathways (e.g., kinase inhibition or neurotransmitter modulation). highlights that structural features like cuticle thickness and metabolic rates in insects influence compound efficacy, suggesting the target’s indole group could enhance penetration in pest management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
